Cas no 898789-80-5 (2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one)

2,2-Dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one is a fluorinated aromatic ketone characterized by its unique structural features, including a trifluorophenyl group and a sterically hindered carbonyl moiety. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The tert-butyl-like substitution adjacent to the carbonyl group contributes to its stability and selectivity in reactions. This compound is particularly useful in cross-coupling reactions, nucleophilic additions, and as a precursor for heterocyclic frameworks. Its well-defined molecular structure ensures consistent reactivity, making it a reliable building block for advanced chemical applications.
2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one structure
898789-80-5 structure
Product Name:2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one
CAS No:898789-80-5
MF:C11H11F3O
MW:216.199653863907
MDL:MFCD03841205
CID:867206
PubChem ID:24724087
Update Time:2025-06-13

2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one
    • 2,2-DIMETHYL-3',4',5'-TRIFLUOROPROPIOPHENONE
    • 2,2-DIMETHYL CYCLOPROPYL CARBOXYLIC ACID
    • MFCD03841205
    • DTXSID20642486
    • 2,2-Dimethyl-1-(3,4,5-trifluoro-phenyl)-propan-1-one
    • N14129
    • AKOS011683090
    • 898789-80-5
    • SCHEMBL13543216
    • MDL: MFCD03841205
    • Inchi: 1S/C11H11F3O/c1-11(2,3)10(15)6-4-7(12)9(14)8(13)5-6/h4-5H,1-3H3
    • InChI Key: XCKFNBGLQZQTAC-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C(C(C)(C)C)=O)F)F

Computed Properties

  • Exact Mass: 216.07600
  • Monoisotopic Mass: 216.07619946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.33270

2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one Pricemore >>

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2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:898789-80-5)2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one
Order Number:A1197772
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:34
Price ($):393.0
Email:sales@amadischem.com

2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one Related Literature

Additional information on 2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one

Introduction to 2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one (CAS No. 898789-80-5) in Modern Chemical Research

2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one, identified by the chemical abstracts service number CAS No. 898789-80-5, is a fluorinated aromatic ketone that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique electronic and steric properties, making it a valuable intermediate in the development of novel agrochemicals, pharmaceuticals, and materials. The structural motif of 2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one combines a bulky tert-butyl group with a trifluoromethyl-substituted phenyl ring, creating a molecule with distinct reactivity and potential applications.

The synthesis of 2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one typically involves multi-step organic transformations, often starting from commercially available precursors such as trifluorobenzene or its derivatives. The introduction of the dimethyl group at the alpha position enhances the electrophilicity of the carbonyl carbon, facilitating its participation in various condensation reactions. Additionally, the electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution across the aromatic ring, which can be exploited in designing molecules with specific biological activities.

In recent years, fluorinated compounds have become increasingly important in medicinal chemistry due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The presence of fluorine atoms in 2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one contributes to its potential utility as a building block for synthesizing bioactive molecules. For instance, fluorinated ketones have been reported to serve as key intermediates in the preparation of protease inhibitors and antiviral agents. The unique electronic properties of the trifluoromethyl-substituted phenyl ring also make this compound a candidate for applications in materials science, particularly in the development of liquid crystals and organic semiconductors.

One of the most compelling aspects of 2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one is its versatility in synthetic chemistry. The compound can undergo various transformations such as Grignard reactions, aldol condensations, and Friedel-Crafts acylations to generate more complex structures. These reactions are particularly useful for constructing heterocyclic systems or introducing additional functional groups at specific positions within the molecule. Such flexibility is highly valued in drug discovery pipelines where rapid access to diverse molecular libraries is essential for hit identification and optimization.

Recent advancements in computational chemistry have further enhanced the understanding of how structural features like those present in 2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one influence molecular behavior. Molecular modeling studies have revealed that the trifluoromethyl group exerts a strong electron-withdrawing effect through both sigma and pi pathways, which can modulate reactivity and interactions with biological targets. This knowledge is being leveraged to design molecules with improved pharmacological profiles by fine-tuning substituents around the aromatic ring.

The pharmaceutical industry has shown particular interest in fluorinated ketones due to their role as pharmacophores in several approved drugs. For example, compounds containing trifluoromethyl-substituted phenyl rings have been investigated for their potential as kinase inhibitors and antitumor agents. The synthesis of analogs derived from 2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one could provide new leads for therapeutic development. Researchers are exploring its utility in generating libraries of compounds that can be screened for activity against various disease-related targets.

Beyond pharmaceutical applications, 2, 2 - dimethyl - 1 - (3, 4, 5 - trifluorophenyl ) propan - 1 - one has potential uses in agrochemical research. Fluorinated compounds are known to exhibit enhanced pesticidal properties due to their improved bioavailability and resistance to metabolic degradation. By incorporating this compound into novel pesticide formulations, researchers aim to develop environmentally friendly alternatives that maintain high efficacy while reducing ecological impact.

The industrial production of CAS No. 898789-80-5 is another area where innovation is ongoing, driven by demand from both academic and industrial sectors . Process optimization efforts focus on improving yield, scalability, and sustainability . Green chemistry principles are being applied to minimize waste generation and energy consumption during synthesis . These initiatives align with global efforts to promote sustainable chemical manufacturing practices.

In conclusion, 2, 2 - dimethyl - 1 - (3, 4, 5 - trifluorophenyl ) propan - 1 - one (CAS No .898789-80-5) represents a fascinating compound with broad applicability across multiple domains including medicinal chemistry, materials science, and agriculture . Its unique structural features offer opportunities for designing molecules with tailored properties , making it an indispensable tool for synthetic chemists . As research continues to uncover new applications , this fluorinated ketone is poised to play an increasingly significant role in advancing chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898789-80-5)2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one
A1197772
Purity:99%
Quantity:1g
Price ($):393.0
Email